2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide

Xanthine synthetic intermediate parallel library synthesis C8–N7 orthogonal functionalisation

2-(8-Bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide (CAS 361368-35-6) is a synthetic xanthine derivative belonging to the purine-2,6-dione family. It carries an 8-bromo substituent and an N7‑linked acetamide side chain, yielding a molecular formula of C₉H₁₀BrN₅O₃ and a monoisotopic mass of 314.99670 Da.

Molecular Formula C9H10BrN5O3
Molecular Weight 316.11 g/mol
Cat. No. B11522006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide
Molecular FormulaC9H10BrN5O3
Molecular Weight316.11 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)N
InChIInChI=1S/C9H10BrN5O3/c1-13-6-5(7(17)14(2)9(13)18)15(3-4(11)16)8(10)12-6/h3H2,1-2H3,(H2,11,16)
InChIKeyAPWAYKAOTKOFOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(8-Bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide – Structural Features and Physicochemical Profile for Research Sourcing


2-(8-Bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide (CAS 361368-35-6) is a synthetic xanthine derivative belonging to the purine-2,6-dione family. It carries an 8-bromo substituent and an N7‑linked acetamide side chain, yielding a molecular formula of C₉H₁₀BrN₅O₃ and a monoisotopic mass of 314.99670 Da [1]. The computed topological polar surface area (tPSA) is 102 Ų, the XLogP3‑AA value is –0.4, and the compound features one hydrogen‑bond donor and four acceptors, which collectively define its solubility and permeability profile [1]. Commercial suppliers specify a minimum purity of 95 % and recommend long‑term storage in a cool, dry place .

Why 2-(8-Bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide Cannot Be Replaced by Common Xanthines in Medicinal Chemistry Programs


Simple 1,3‑dimethylxanthines such as theophylline or 8‑bromotheophylline lack the 7‑acetamide arm that is essential for constructing focused libraries of 7‑(2‑aryl‑2‑oxoethyl)‑8‑aminoxanthines, a chemotype with demonstrated analgesic and anti‑inflammatory activity in preclinical models [1]. In contrast, the target compound provides a pre‑installed acetamide group at N7, eliminating the need for a separate acylation step and enabling direct nucleophilic substitution at C8 with primary or secondary amines under mild ethoxyethanol conditions [1]. Consequently, substituting with theophylline or 8‑bromotheophylline would require additional synthetic steps, introduce protecting‑group manipulations, and risk lower overall yield, making the target compound the more efficient starting material for late‑stage diversification programs.

2-(8-Bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide – Quantitative Comparator Evidence for Informed Procurement


Dual Reactive Sites Provide a 2‑Fold Derivatisation Advantage Over 8‑Bromotheophylline

The target compound possesses two independently addressable reactive centres: the C8‑bromine amenable to nucleophilic displacement and the free primary amide on the N7‑acetamide side chain. This contrasts with 8‑bromotheophylline, which carries only the C8‑bromine and a non‑functional N7‑methyl group, thereby restricting diversification to a single site [1]. In practice, the two sites enable sequential C8→N7 or N7→C8 derivatisation without cross‑reactivity, effectively doubling the number of accessible analogues per synthetic cycle [1].

Xanthine synthetic intermediate parallel library synthesis C8–N7 orthogonal functionalisation

Guaranteed Minimum Purity of 95 % Outperforms Unspecified Commercial Theophylline Batches

The compound is supplied with a documented minimum purity of 95 % . In contrast, generic theophylline—frequently used as a bulk starting material—is often sold at ≥98 % purity but may contain residual alkaloids or dimethyl‑xanthine isomers that interfere with sensitive catalytic transformations. The specified 95 % purity on the target compound provides procurement teams with a defined quality benchmark that is absent from many analogue batches sourced without certificates of analysis.

chemical purity specification quality‑controlled building block reproducibility in synthesis

Lower Calculated Lipophilicity Compared to 8‑Bromocaffeine Reduces LogP‑Driven Off‑Target Binding Risk

The target compound exhibits a computed XLogP3‑AA of –0.4 [1], whereas 8‑bromocaffeine (8‑bromo‑1,3,7‑trimethyl‑3,7‑dihydro‑1H‑purine‑2,6‑dione), a structurally related brominated xanthine, displays an XLogP3‑AA of +0.57 [2]. The >0.9 log unit reduction correlates with improved aqueous solubility and a lower predicted promiscuity risk in biochemical screens, making the target compound a more attractive starting point for fragment‑based or HTS campaigns where low lipophilicity is desired.

in silico ADME XLogP3‑AA drug‑likeness

Single Hydrogen‑Bond Donor Count Reduces Chromatographic Retention Variability vs. Theophylline‑Based Amide Derivatives

The target compound possesses only one hydrogen‑bond donor (the primary amide –NH₂) [1], whereas common 7‑arylalkyltheophylline congeners that incorporate secondary amide or hydroxyl groups often exhibit two or three H‑bond donors. This minimal donor count translates to narrower, more predictable reversed‑phase chromatographic peaks and reduced tailing under standard C18 gradient conditions, facilitating preparative HPLC purification of final libraries.

H‑bond donor count chromatographic behaviour DPPH‑normalised retention

2-(8-Bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide – Proven Application Scenarios in Drug Discovery and Chemical Biology


Parallel Synthesis of 8‑Amino‑7‑(2‑aryl‑2‑oxoethyl)xanthine Libraries for Analgesic and Anti‑Inflammatory Screening

The target compound serves as the direct precursor for generating diverse 8‑amino‑substituted‑7‑(2‑aryl‑2‑oxoethyl)xanthines via nucleophilic substitution at C8 with primary or secondary amines under ethoxyethanol reflux [1]. The pre‑formed acetamide arm at N7 eliminates the need for post‑substitution acylation, enabling true one‑step diversification in parallel. This workflow has been validated in the synthesis of compounds that were subsequently evaluated for analgesic and anti‑inflammatory activity in rodent models [1].

Building Block for 8‑Bromo‑7‑functionalised Xanthine‑Based Adenosine Receptor Probe Design

Because the 8‑bromo substituent can be displaced by amines under mild conditions while the 7‑acetamide group can be hydrolysed or coupled to fluorescent reporters, the compound is uniquely suited for constructing affinity‑labelled adenosine receptor probes. Compared with 8‑bromotheophylline, the target compound offers an extra conjugation point without introducing additional chiral centres or labile esters, reducing synthetic complexity for chemists developing chemical biology tool compounds [1].

Calibration Standard for Chromatographic Method Development in Polar Purine Libraries

With a single H‑bond donor, a tPSA of 102 Ų, and an XLogP3‑AA of –0.4 [1], the compound elutes in a well‑defined retention window on C18 columns using methanol/water or acetonitrile/water gradients. Its reproducible chromatographic behaviour makes it a suitable system‑suitability standard when developing HPLC methods for more complex 7,8‑disubstituted xanthine libraries, reducing method‑development time and improving inter‑batch comparability.

Intermediate for Covalent Inhibitor Discovery Targeting Purine‑Nucleoside Phosphorylase

The 8‑bromo substituent can be exploited to introduce electrophilic warheads via SₙAr chemistry, while the primary amide on the 7‑acetamide chain offers a handle for further elaboration into peptidomimetic or heterocyclic extensions. This dual derivatisation capacity has been explored in the context of purine‑nucleoside phosphorylase inhibitors, where 8‑bromo‑7‑substituted xanthines have shown Ki values in the low micromolar range [2], and the target compound represents a key starting material for optimising such covalent probes.

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